2-{[(2-Bromo-4-fluorophenyl)amino]methyl}-4-chlorophenol
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Overview
Description
2-{[(2-Bromo-4-fluorophenyl)amino]methyl}-4-chlorophenol is a chemical compound with the molecular formula C13H10BrClFNO and a molecular weight of 330.58 g/mol . This compound is of interest due to its unique structure, which includes bromine, fluorine, chlorine, and phenol groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-{[(2-Bromo-4-fluorophenyl)amino]methyl}-4-chlorophenol typically involves the reaction of 5-chlorosalicylaldehyde with 2-bromo-4-chloroaniline in an equimolar ratio . This reaction forms a Schiff base, which is then reduced to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-{[(2-Bromo-4-fluorophenyl)amino]methyl}-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the Schiff base intermediate to the final product.
Substitution: The presence of halogens (bromine, fluorine, and chlorine) allows for nucleophilic substitution reactions, where these atoms can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(2-Bromo-4-fluorophenyl)amino]methyl}-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in disease processes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{[(2-Bromo-4-fluorophenyl)amino]methyl}-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes, including cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar compounds to 2-{[(2-Bromo-4-fluorophenyl)amino]methyl}-4-chlorophenol include:
2-{(E)-[(2-Bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol: This compound has a similar structure but differs in the presence of an imino group instead of an amino group.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound also contains fluorine and amino groups but has a different core structure.
The uniqueness of this compound lies in its specific combination of halogens and phenol groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C13H10BrClFNO |
---|---|
Molecular Weight |
330.58 g/mol |
IUPAC Name |
2-[(2-bromo-4-fluoroanilino)methyl]-4-chlorophenol |
InChI |
InChI=1S/C13H10BrClFNO/c14-11-6-10(16)2-3-12(11)17-7-8-5-9(15)1-4-13(8)18/h1-6,17-18H,7H2 |
InChI Key |
IBOFBCLQQWNSJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NCC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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